1-(3,4-Difluorophenyl)-2-methoxyethan-1-amine
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Overview
Description
1-(3,4-Difluorophenyl)-2-methoxyethan-1-amine is an organic compound characterized by the presence of a difluorophenyl group attached to a methoxyethanamine moiety
Mechanism of Action
Target of Action
The primary target of 1-(3,4-Difluorophenyl)-2-methoxyethan-1-amine is the P2Y12 receptor . This receptor plays a crucial role in platelet aggregation, a process that can lead to thrombotic events such as stroke and heart attack .
Mode of Action
This compound, also known as Ticagrelor, acts as a platelet aggregation inhibitor by antagonizing the P2Y12 receptor . This interaction prevents the binding of adenosine diphosphate (ADP) to the P2Y12 receptor, thereby inhibiting platelet activation and aggregation .
Biochemical Pathways
The compound’s action on the P2Y12 receptor affects the ADP-dependent activation pathway of platelets . By inhibiting this pathway, Ticagrelor prevents the formation of blood clots, reducing the risk of thrombotic events .
Pharmacokinetics
Ticagrelor is rapidly absorbed with a maximum plasma concentration at 1.5 hours . The major active metabolite, AR-C124910XX, is formed by O-deethylation . Exposure to AR-C124910XX is 29% of peak and 40% of overall exposure to Ticagrelor . In most subjects, radioactivity is undetectable in plasma after 20 hours and whole blood after 12 hours . The mean radioactivity recovery is 26.5% in urine and 57.8% in feces . Renal clearance of Ticagrelor and AR-C124910XX is of minor importance .
Result of Action
The inhibition of platelet aggregation by Ticagrelor reduces the risk of thrombotic events in patients with acute coronary syndrome or a history of myocardial infarction . This can prevent future myocardial infarction, stroke, and cardiovascular death .
Action Environment
The action, efficacy, and stability of Ticagrelor can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion . Additionally, genetic factors such as polymorphisms in the CYP3A4 enzyme, which metabolizes Ticagrelor, can influence its pharmacokinetics and pharmacodynamics
Preparation Methods
The synthesis of 1-(3,4-Difluorophenyl)-2-methoxyethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3,4-difluorobenzaldehyde with methoxyethylamine under reductive amination conditions. The reaction typically employs a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3,4-Difluorophenyl)-2-methoxyethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1-(3,4-Difluorophenyl)-2-methoxyethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Comparison with Similar Compounds
1-(3,4-Difluorophenyl)-2-methoxyethan-1-amine can be compared with other similar compounds, such as:
1-(2,4-Difluorophenyl)-2-methoxyethan-1-amine: This compound has a similar structure but with fluorine atoms at different positions on the phenyl ring, which can affect its chemical reactivity and biological activity.
1-(3,4-Difluorophenyl)-2-hydroxyethan-1-amine: This compound has a hydroxyl group instead of a methoxy group, which can influence its solubility and interaction with biological targets.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-2-methoxyethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c1-13-5-9(12)6-2-3-7(10)8(11)4-6/h2-4,9H,5,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXDXOIJHPACRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC(=C(C=C1)F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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